molecular formula C23H24FN5O2 B1672678 5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 939055-18-2

5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B1672678
M. Wt: 421.5 g/mol
InChI Key: LHABRXRGDLASIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H22F2N4O2 . It contains functional groups such as fluoro, amide, and indole . It has been found to show the best overall profile in terms of potency for the VEGF-R2 and PDGF-Rbeta tyrosine kinase at biochemical and cellular levels .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex organic reactions. For instance, the synthesis of similar 1H-Benzo[d]imidazole based compounds has been reported, which involved a hit to lead process to fine-tune the potency of a previously reported inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and several functional groups. The InChI string for this compound is InChI=1S/C21H22F2N4O2/c22-15-3-1-14 (2-4-15)20 (28)24-9-12-26-10-7-17 (8-11-26)27-19-6-5-16 (23)13-18 (19)25-21 (27)29/h1-6,13,17H,7-12H2, (H,24,28) (H,25,29) . This provides a complete description of the molecule, including the positions of all atoms and the connectivity between them .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.4 g/mol . It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 64.7 Ų . The heavy atom count is 29 .

Scientific Research Applications

Receptor Antagonism and Neurological Applications

  • Serotonin Receptor Antagonism : Some derivatives, such as those explored by Andersen et al. (1992), have shown high affinity and selectivity for serotonin 5-HT2 receptors, indicating their potential in central nervous system disorders where serotonin modulation is beneficial. These compounds inhibited the quipazine-induced head twitch syndrome in rats, suggesting a central action that could be relevant in conditions like depression, anxiety, and schizophrenia (Andersen et al., 1992).

  • Dopamine and Serotonin Interactions : Research by Perregaard et al. (1992) on similar indole derivatives highlighted their potent dopamine D-2 and serotonin 5-HT2 receptor affinity. The findings suggest a potential role in managing psychiatric disorders without the typical side effects associated with dopaminergic antagonism, such as catalepsy, seen in traditional antipsychotics (Perregaard et al., 1992).

Antimicrobial Applications

  • Mycobacterium Tuberculosis Inhibition : Compounds with a similar structural framework have been evaluated for their activity against Mycobacterium tuberculosis. For instance, Jeankumar et al. (2013) discovered that certain thiazole-aminopiperidine analogues showed promising activity against both drug-sensitive and drug-resistant strains of tuberculosis, highlighting their potential as novel antitubercular agents (Jeankumar et al., 2013).

Other Applications

  • Cancer Research : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which share a similar complex molecular structure, were studied by Teffera et al. (2013). These inhibitors have potential applications in cancer treatment, particularly for cancers that express the anaplastic lymphoma kinase gene (Teffera et al., 2013).

  • Allosteric Modulation : Price et al. (2005) investigated compounds that act as allosteric modulators of the cannabinoid CB1 receptor. These findings are significant for understanding the modulation of cannabinoid receptors, which could have implications in treating disorders related to the endocannabinoid system (Price et al., 2005).

properties

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABRXRGDLASIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587488
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide

CAS RN

939055-18-2
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Reactant of Route 3
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Reactant of Route 5
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Reactant of Route 6
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide

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